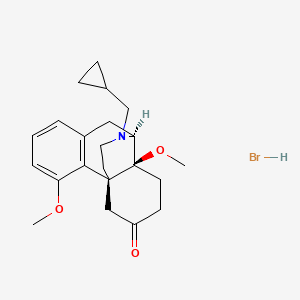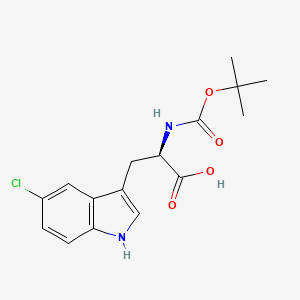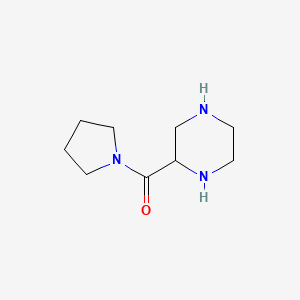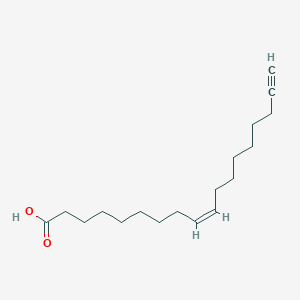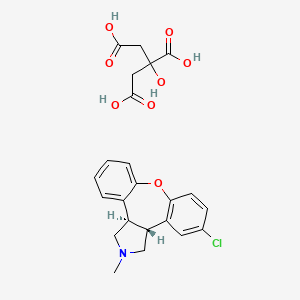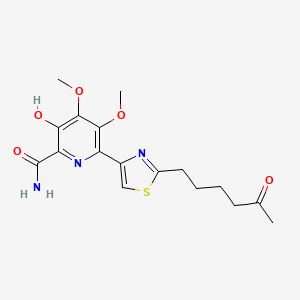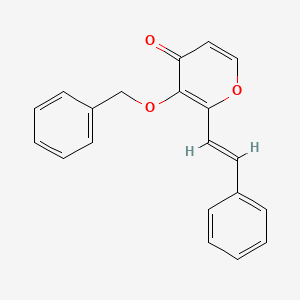
3-Benzyloxy-2-styryl-pyran-4-one
Descripción general
Descripción
2-[(1E)-2-Phenylethenyl]-3-(phenylmethoxy)-4H-pyran-4-one is an intermediate in the synthesis of Dolutegravir, a second generation HIV-1 integrase strand transfer inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one can be achieved through a series of organic reactions:
Formation of Benzyl Bromide: Benzyl bromide is reacted with ethyl pyruvate to form benzyl ethyl pyruvate.
Cyclization: Benzyl ethyl pyruvate undergoes cyclization with 4-chloropyran to yield benzyl-4H-pyran-4-one.
Styryl Substitution: The final step involves the reaction of benzyl-4H-pyran-4-one with phenylacetylene to produce this compound[][1].
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyloxy-2-styryl-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol .
Aplicaciones Científicas De Investigación
3-Benzyloxy-2-styryl-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound exhibits antioxidant properties, protecting cells from oxidative damage.
Medicine: It has shown potential anti-tumor activity, inhibiting the proliferation of certain cancer cells.
Mecanismo De Acción
The mechanism of action of 3-Benzyloxy-2-styryl-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In cancer cells, it may interfere with cell signaling pathways, leading to reduced cell proliferation and induced apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyloxy-2-styryl-pyridine-4-one
- 3-Benzyloxy-2-styryl-quinoline-4-one
- 3-Benzyloxy-2-styryl-isoquinoline-4-one
Uniqueness
3-Benzyloxy-2-styryl-pyran-4-one stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZXGRTBJGQGT-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/new.no-structure.jpg)
![[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B571391.png)

